Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy and sulfo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, which is then subjected to sulfonation and hydroxylation reactions to introduce the sulfo and hydroxy groups, respectively. The final step involves the coupling of the naphthalene derivative with pentanoic acid under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfo groups, leading to the formation of simpler derivatives.
Substitution: The sulfo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce simpler naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and sulfo groups play a crucial role in these interactions, facilitating binding to the target molecules and modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-
- 5-[[(8-hydroxy-3,6-disulpho-1-naphthyl)amino]sulphonyl]salicylic acid
Uniqueness
Pentanoic acid, 5-((8-hydroxy-3,6-disulfo-1-naphthalenyl)amino)-5-oxo- is unique due to its specific combination of functional groups and its structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications .
Eigenschaften
CAS-Nummer |
144790-70-5 |
---|---|
Molekularformel |
C15H15NO10S2 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
5-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H15NO10S2/c17-12-7-10(28(24,25)26)5-8-4-9(27(21,22)23)6-11(15(8)12)16-13(18)2-1-3-14(19)20/h4-7,17H,1-3H2,(H,16,18)(H,19,20)(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
VTABPPRWKFVMRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)CCCC(=O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.